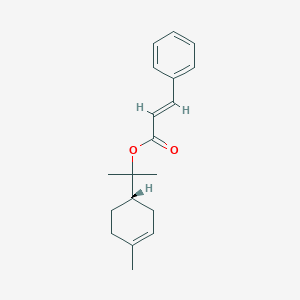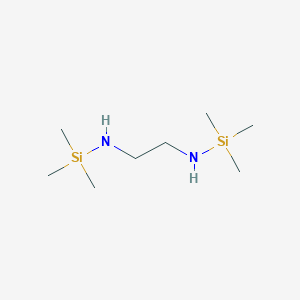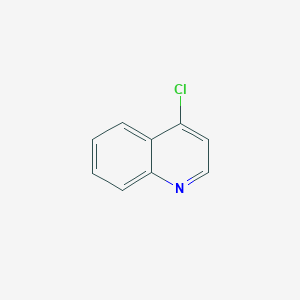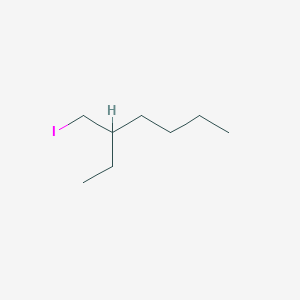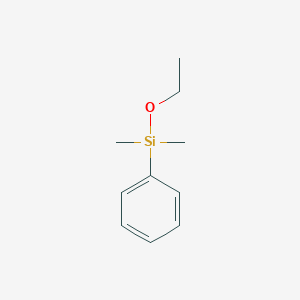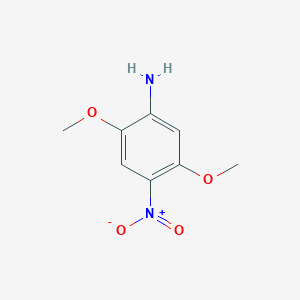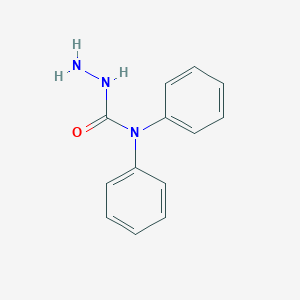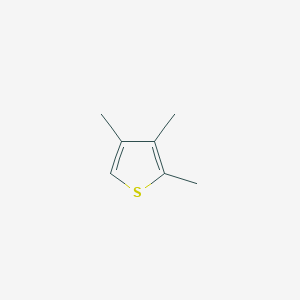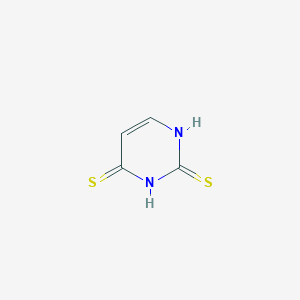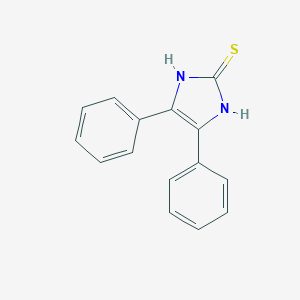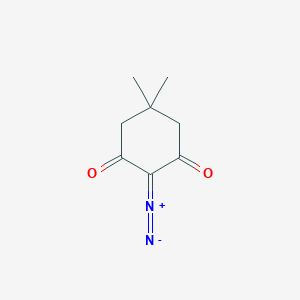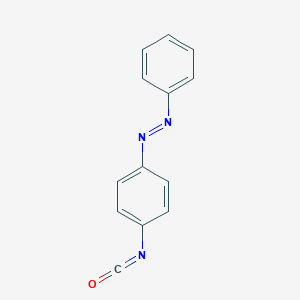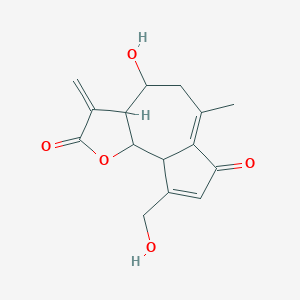
Lactucin
描述
Lactucin is a bitter sesquiterpene lactone found in various species of lettuce, particularly in the plant Cichorium intybus. It forms a white crystalline solid and is known for its analgesic and sedative properties. This compound is a significant component of lactucarium, a milky fluid produced by several lettuce species .
作用机制
Target of Action
Lactucin primarily targets the Mitogen-Activated Protein Kinase (MAPK) pathway and key enzymes in the central carbon metabolism pathway in cancer cells . It binds to Phosphoglycerate Mutase (PGM), Pyruvate Kinase (PKM), and Lactate Dehydrogenase A (LDHA) Pyruvate Dehydrogenase (PDH), which are critical enzymes in central carbon metabolism .
Mode of Action
This compound interacts with its targets by downregulating the MAPK pathway, cyclin, and cyclin-dependent kinases, inhibiting DNA repair while upregulating p53, p21, Bax, PTEN, and downregulating Bcl-2 . It also binds to PGM, PKM, and LDHA PDH, limiting cancer cell growth .
Biochemical Pathways
This compound affects the MAPK and Central Carbon Metabolism pathways . By downregulating the MAPK pathway, it inhibits cell proliferation . It also binds to key enzymes in the central carbon metabolism pathway, limiting the growth of cancer cells .
Pharmacokinetics
It is known that sesquiterpene lactones, the group to which this compound belongs, have low oral bioavailability . This is due to their partial metabolism by gut microbiota and phase II metabolism .
Result of Action
This compound has been shown to inhibit the proliferation of certain cancer cell lines . It significantly inhibits the cell cycle at the G0/G1 stage and induces apoptosis . It also downregulates the MAPK pathway and key enzymes in the central carbon metabolism pathway .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the developmental stage of the plant, the environment, and the tissue type sampled can affect the concentrations of this compound and its antibacterial activities .
生化分析
Biochemical Properties
Lactucin interacts with several enzymes, proteins, and other biomolecules. In an activity-based protein profiling analysis, it was found that this compound binds to PGM, PKM, and LDHA PDH, four critical enzymes in central carbon metabolism in cancer cells . This interaction limits the growth of cancer cells, suggesting a significant role of this compound in biochemical reactions .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells. For instance, it inhibits the proliferation of A549 and H2347 lung adenocarcinoma cell lines, induces apoptosis, and significantly inhibits the cell cycle at the G0/G1 stage . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It downregulates the MAPK pathway, cyclin, and cyclin-dependent kinases, inhibiting DNA repair while upregulating p53, p21, Bax, PTEN, and downregulating Bcl-2 . An increased p53 in response to DNA damage upregulates p21, Bax, and PTEN .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a rodent model, sleep duration time was significantly increased when 100 mg/kg of green lettuce leaf extract, which contains this compound, was administered .
Metabolic Pathways
This compound is involved in several metabolic pathways. It binds to critical enzymes in central carbon metabolism in cancer cells, limiting their growth . Detailed information about the specific metabolic pathways that this compound is involved in is currently limited.
准备方法
Synthetic Routes and Reaction Conditions: Lactucin can be extracted from the roots of Cichorium glandulosum through a series of processes including extraction, reduced pressure concentration, drying, gradient elution, and silica-gel column chromatographic separation and purification . Another method involves medium-pressure preparative liquid chromatography (MPPLC) to isolate this compound from the whole herb of Cichorium glandulosum .
Industrial Production Methods: The industrial production of this compound typically involves the extraction from plant sources such as Cichorium intybus and Cichorium glandulosum. The process includes the use of solvents like petroleum ether and ethyl acetate to obtain crude products, which are then purified using chromatographic techniques .
化学反应分析
Lactucin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the lactone ring, potentially altering its pharmacological properties.
Substitution: this compound can undergo substitution reactions where functional groups are replaced, leading to the formation of new compounds with varied biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Lactucin has a wide range of scientific research applications:
相似化合物的比较
Lactucin is part of the sesquiterpene lactone family, which includes compounds like lactucopicrin, artemisinin, and parthenolide. These compounds share similar structural features but differ in their biological activities and applications:
Lactucopicrin: Another bitter sesquiterpene lactone found in lettuce, known for its analgesic and sedative properties.
Artemisinin: A sesquiterpene lactone with potent antimalarial activity, derived from the plant Artemisia annua.
Parthenolide: Found in the plant Tanacetum parthenium, it has anti-inflammatory and anticancer properties.
This compound’s uniqueness lies in its combination of analgesic, sedative, anticancer, and hepatoprotective effects, making it a versatile compound with diverse applications.
属性
IUPAC Name |
4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-6-3-9(17)12-7(2)15(19)20-14(12)13-8(5-16)4-10(18)11(6)13/h4,9,12-14,16-17H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQAFLAZRVKAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3C(C(C1)O)C(=C)C(=O)O3)C(=CC2=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lactucin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035814 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1891-29-8 | |
| Record name | Lactucin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035814 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
224 - 228 °C | |
| Record name | Lactucin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035814 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


